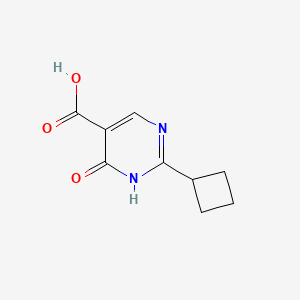
2-Cyclobutyl-6-oxo-1,6-dihydropyrimidin-5-carbonsäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Cyclobutyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid” is a compound that has been studied as a potential xanthine oxidase inhibitor . Xanthine oxidase is an important target for the effective treatment of hyperuricemia-associated diseases . This compound is part of a series of novel 2-substituted 6-oxo-1,6-dihydropyrimidine-5-carboxylic acids (ODCs) that have shown remarkable activities as xanthine oxidase inhibitors .
Molecular Structure Analysis
The molecular structure of “2-Cyclobutyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid” can be represented by the InChI code:1S/C9H10N2O3/c12-8-6 (9 (13)14)4-10-7 (11-8)5-2-1-3-5/h4,10H,1-3H2, (H,11,12) (H,13,14) . This indicates that the compound has a molecular weight of 194.19 . Physical and Chemical Properties Analysis
The compound is a powder at room temperature . Unfortunately, additional physical and chemical properties were not available in the retrieved data.Wissenschaftliche Forschungsanwendungen
Xanthinoxidase-Inhibitor
Diese Verbindung wurde bei der Entwicklung neuer Xanthinoxidase-Inhibitoren (XOIs) verwendet . Xanthinoxidase ist ein wichtiges Ziel für die wirksame Behandlung von Hyperurikämie-assoziierten Krankheiten . Es wurde eine Reihe neuartiger 2-substituierter 6-Oxo-1,6-dihydropyrimidin-5-carbonsäuren (ODCs) als XO-Inhibitoren mit bemerkenswerten Aktivitäten berichtet .
Pharmakologische Charakteristika-Studie
Die Verbindung wurde verwendet, um die wichtigsten pharmakologischen Eigenschaften von XOIs besser zu verstehen und weitere Trefferverbindungen zu erforschen . An 46 ODCs wurden dreidimensionale quantitative Struktur-Wirkungsbeziehungen (3D-QSAR), Moleküldocking, Pharmakophor-Modellierung und Molekulardynamik (MD)-Studien durchgeführt .
Inhibitor von MMP 3, MMP 12 und MMP 13
Es wurde eine Reihe neuartiger 6-Oxo-1,6-dihydropyrimidin-2,5-dicarboxamid-Derivate entworfen und synthetisiert, und ihre Aktivitäten zur Hemmung von MMP 3, MMP 12 und MMP 13 wurden bewertet .
Antibakterielle Aktivität
Die synthetisierten Verbindungen wurden auf ihre in-vitro-antimikrobielle Aktivität gegen zwei grampositive (Staphylococcus aureus, Bacillus subtilis) und zwei gramnegative Bakterien (Escherichia coli, Klebesiella aerogenes) sowie zwei pathogene Pilze (Aspergillus flavus, Fusarium oxysporum) untersucht .
Wirkmechanismus
Target of Action
The primary target of 2-Cyclobutyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid is Xanthine Oxidase (XO) . XO is an important enzyme involved in the metabolism of purines in the body and plays a crucial role in the effective treatment of hyperuricemia-associated diseases .
Mode of Action
The compound interacts with its target, XO, through a series of interactions. Key residues such as Glu802, Arg880, Asn768, Thr1010, Phe914, and Phe1009 could interact with the compound by hydrogen bonds, π-π stackings, or hydrophobic interactions . These interactions are significant for the activity of XO inhibitors .
Biochemical Pathways
The compound, as an XO inhibitor, affects the purine metabolism pathway. By inhibiting XO, it prevents the conversion of hypoxanthine to xanthine and xanthine to uric acid, thereby reducing the levels of uric acid in the body . This is particularly beneficial in conditions like gout and other hyperuricemia-associated diseases.
Pharmacokinetics
The compound’s interaction with the target protein xo and its stability in the binding pocket suggest that it may have favorable pharmacokinetic properties .
Result of Action
The result of the compound’s action is the inhibition of XO, leading to a decrease in uric acid production . This can help manage conditions associated with high uric acid levels, such as gout and other forms of hyperuricemia.
Safety and Hazards
Zukünftige Richtungen
The study of “2-Cyclobutyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid” and similar compounds as xanthine oxidase inhibitors is a promising area of research for the treatment of hyperuricemia-associated diseases . Future research could focus on better understanding the key pharmacological characteristics of these inhibitors and exploring more hit compounds .
Eigenschaften
IUPAC Name |
2-cyclobutyl-6-oxo-1H-pyrimidine-5-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c12-8-6(9(13)14)4-10-7(11-8)5-2-1-3-5/h4-5H,1-3H2,(H,13,14)(H,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEWUNSFPVIQZFI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=NC=C(C(=O)N2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(4-methylphenyl)-1-piperazinyl]-5-(2-thienylmethylene)-1,3-thiazol-4(5H)-one](/img/structure/B2416438.png)
![N-[2-(4-Fluorophenyl)oxan-4-yl]-N-methylprop-2-enamide](/img/structure/B2416440.png)
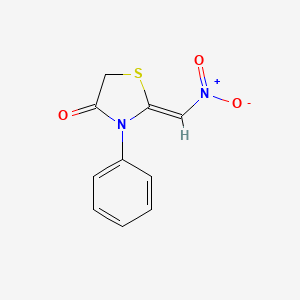
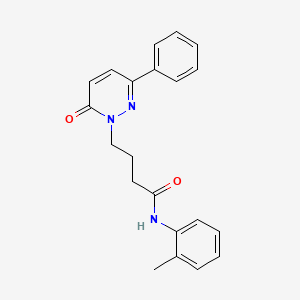
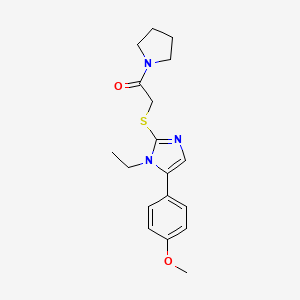
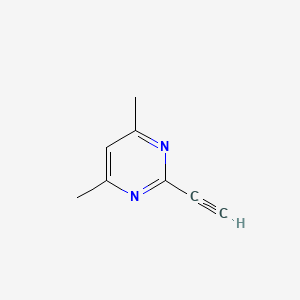
![Allyl 1,3,7-trimethyl-2,4-dioxo-5-(m-tolyl)-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2416448.png)
![N-cycloheptyl-N'-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide](/img/structure/B2416449.png)
![3-Phenyl-5-[1-(3,4,5-trimethoxybenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2416450.png)
![6-chloro-N-(2-{2-[(6-chloropyridin-2-yl)formamido]ethoxy}ethyl)-N-(propan-2-yl)pyridine-2-carboxamide](/img/structure/B2416452.png)
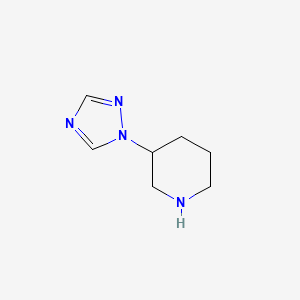
![1-(3-(4-(2,5-dimethylphenyl)piperazin-1-yl)-3-oxopropyl)-4-ethylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2416454.png)
![2-[1-(4-Propan-2-yloxybenzoyl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2416455.png)
